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molecular formula C11H12ClNO2 B8282551 3-(4-chloro-3-formylphenyl)-N-methylpropionamide

3-(4-chloro-3-formylphenyl)-N-methylpropionamide

Cat. No. B8282551
M. Wt: 225.67 g/mol
InChI Key: MIQUDXNCIVIEQN-UHFFFAOYSA-N
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Patent
US07968720B2

Procedure details

MnO2 (10.6 g, 110 mmol) was added to a sol. of 3-(4-chloro-3-hydroxymethyl-phenyl)-N-methyl-propionamide (2.50 g, 11.0 mmol) in CH3CN (223 mL). The mixture was stirred for 1 h at rt. The mixture was filtered over celite and washed with CH3CN and CH2Cl2. The filtrate was evaporated under reduced pressure, and the residue was dried under high vacuum to yield the crude title compound (2.30 g, 93%) that was used without further purification. LC-MS: tR=0.76 min; ES+: 267.30.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Name
Quantity
10.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([NH:12][CH3:13])=[O:11])=[CH:4][C:3]=1[CH2:14][OH:15]>CC#N.O=[Mn]=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([NH:12][CH3:13])=[O:11])=[CH:4][C:3]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CCC(=O)NC)CO
Name
Quantity
223 mL
Type
solvent
Smiles
CC#N
Name
Quantity
10.6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
WASH
Type
WASH
Details
washed with CH3CN and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCC(=O)NC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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